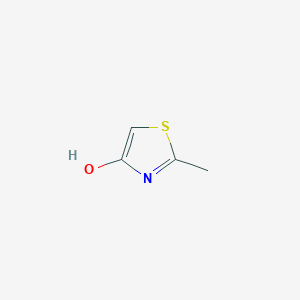
2-Methylthiazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,3-thiazol-4-ol is a heterocyclic organic compound containing a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its aromaticity and diverse biological activities. Thiazoles are significant in medicinal chemistry due to their presence in various biologically active molecules, including vitamins, antibiotics, and drugs .
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-thiazol-4-ol can be synthesized through several methods. One common method involves the reaction of α-haloketones with thiourea under basic conditions. This reaction typically proceeds via the formation of an intermediate, which cyclizes to form the thiazole ring . Another method involves the condensation of carbon disulfide with α-aminonitriles, followed by cyclization to yield the thiazole derivative .
Industrial Production Methods
Industrial production of 2-Methyl-1,3-thiazol-4-ol often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as silica-supported tungstosilisic acid have been used to improve reaction efficiency .
化学反応の分析
Types of Reactions
2-Methyl-1,3-thiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
科学的研究の応用
2-Methyl-1,3-thiazol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: It is a key component in the development of drugs for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and rubber vulcanization accelerators
作用機序
The mechanism of action of 2-Methyl-1,3-thiazol-4-ol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit or activate biochemical pathways, leading to various physiological effects. For example, it may bind to DNA and interfere with topoisomerase II, resulting in DNA double-strand breaks and cell death .
類似化合物との比較
Similar Compounds
Thiazole: The parent compound of the thiazole family, known for its aromaticity and biological activities.
2-Methylthiazole: Similar in structure but lacks the hydroxyl group at the 4-position.
4-Methylthiazole: Similar in structure but has the methyl group at the 4-position instead of the 2-position.
Uniqueness
2-Methyl-1,3-thiazol-4-ol is unique due to the presence of both a methyl group and a hydroxyl group on the thiazole ring. This combination enhances its reactivity and potential biological activities compared to other thiazole derivatives .
特性
IUPAC Name |
2-methyl-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-3-5-4(6)2-7-3/h2,6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDXGNCKRFSGRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609584 |
Source


|
| Record name | 2-Methyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101256-98-8 |
Source


|
| Record name | 2-Methyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
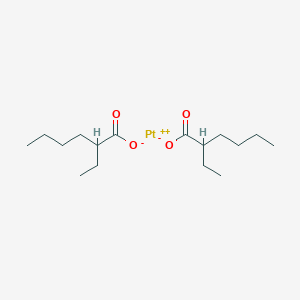

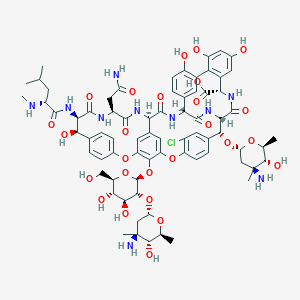

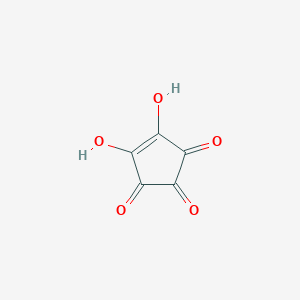
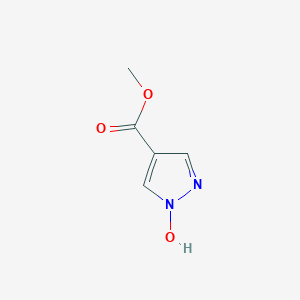
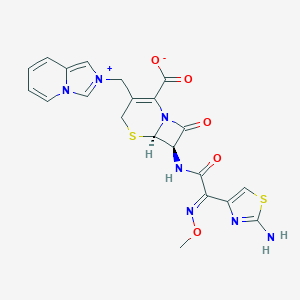
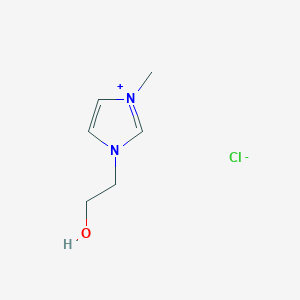
![6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline](/img/structure/B25669.png)
![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)
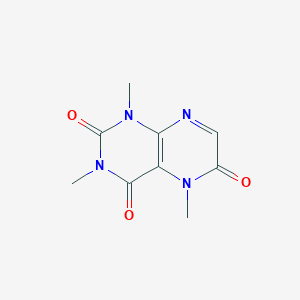
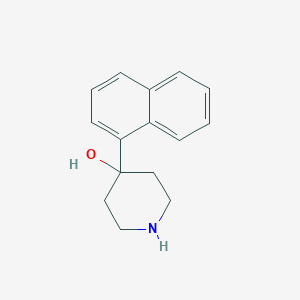

![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)
